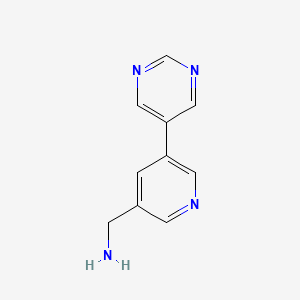

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine

描述

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C10H10N4 It is a heterocyclic amine that contains both pyridine and pyrimidine rings, which are common structures in many biologically active molecules

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine typically involves the formation of the pyridine and pyrimidine rings followed by their coupling. One common method involves the reaction of 3-bromopyridine with 5-aminopyrimidine under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions:

Oxidation: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine can undergo oxidation reactions, typically forming N-oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF).

Substitution: Various halogenating agents or nucleophiles in the presence of a base.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine or pyrimidine derivatives.

科学研究应用

Chemistry: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in the study of enzyme mechanisms or receptor binding.

Medicine: The compound’s structure is similar to many pharmacologically active molecules, making it a candidate for drug development. Researchers investigate its potential as an antimicrobial, antiviral, or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties are exploited in the development of new polymers and coatings.

作用机制

The mechanism by which (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

- (5-(Pyrimidin-5-yl)pyridin-2-yl)methanamine

- (5-(Pyrimidin-4-yl)pyridin-3-yl)methanamine

- (5-(Pyrimidin-5-yl)pyridin-4-yl)methanamine

Uniqueness: (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is unique due to the specific positioning of the pyridine and pyrimidine rings, which influences its chemical reactivity and biological activity. The position of the amino group also plays a crucial role in its interactions with other molecules, making it distinct from its analogs.

生物活性

(5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound consists of a pyridine and a pyrimidine ring connected via a methanamine group. This unique arrangement allows for various interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of nitrogen-containing heterocycles facilitates hydrogen bonding and π-π interactions, crucial for binding to biological targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects such as antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, pyrimidine analogs have shown improved antibacterial activity against resistant strains of Streptococcus pneumoniae compared to their pyridine counterparts .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| This compound | S. pneumoniae | TBD |

| Pyrimidine Analog | S. pneumoniae | 0.25 µg/mL |

| Pyridine Analog | S. pneumoniae | 1 µg/mL |

Anticancer Activity

Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways such as ERK . The incorporation of substituents can enhance the antiproliferative activity against various cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MGC-803 | TBD |

| Derivative A | MCF-7 | 3.91 |

| Derivative B | HCT-116 | 0.53 |

Structure-Activity Relationship (SAR)

The positioning of functional groups significantly influences the compound's biological activity. Variations in the pyridine and pyrimidine ring substitutions can lead to different pharmacological profiles. For example, compounds with specific substituents have shown enhanced solubility and metabolic stability, which are critical for effective drug development .

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of several pyridine-pyrimidine derivatives against resistant bacterial strains. The results indicated that modifications at the C7 position of the phenyl group significantly enhanced activity against S. pneumoniae resistant strains .

- Anticancer Mechanism : Another investigation focused on the anticancer properties of related compounds, revealing that certain derivatives effectively inhibited cell proliferation by inducing cell cycle arrest and apoptosis in cancer cell lines through ERK pathway modulation .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (5-(Pyrimidin-5-yl)pyridin-3-yl)methanamine?

- Methodological Answer : The synthesis typically involves cross-coupling reactions between pyrimidine and pyridine derivatives. A common approach includes:

Buchwald-Hartwig coupling : Reacting 5-bromopyrimidine with a pyridinylmethanamine precursor using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions .

Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization from ethanol/water mixtures are used to isolate the product. Patents highlight the importance of removing residual palladium via chelating agents like EDTA .

Challenges include optimizing reaction time (48–72 hours) and temperature (80–100°C) to improve yields (reported 40–65%) .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : ¹H NMR (DMSO-d₆) shows peaks for pyrimidine protons (δ 8.6–9.1 ppm) and pyridine protons (δ 7.8–8.3 ppm). The methanamine NH₂ group appears as a broad singlet (δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : ESI-MS typically exhibits [M+H]⁺ peaks at m/z 187.1 (calculated).

- X-ray Crystallography : SHELX software is employed for structural refinement, resolving bond angles and confirming the planar pyrimidine-pyridine core .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling steps during synthesis?

- Methodological Answer : Low yields often stem from catalyst deactivation or competing side reactions. Strategies include:

- Catalyst Screening : Testing alternative ligands (e.g., SPhos instead of XPhos) to enhance Pd stability .

- Microwave-assisted Synthesis : Reducing reaction time (4–6 hours vs. 48 hours) while maintaining 60–70% yields .

- Additives : Using silver salts (Ag₂O) to scavenge halide byproducts and improve coupling efficiency .

Q. What strategies resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation involves:

- Replication : Re-testing under standardized conditions (e.g., ATP concentration in kinase assays).

- HPLC Purity Analysis : Ensuring ≥95% purity via reverse-phase chromatography to exclude confounding impurities .

- Structural Analogues : Comparing activity with derivatives (e.g., fluorinated pyridines) to identify SAR trends .

Q. What computational approaches predict binding affinity for kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:

- Docking : The pyrimidine-pyridine core shows π-π stacking with kinase hinge regions (e.g., EGFR).

- Free Energy Perturbation (FEP) : Quantifies ΔG binding for analogues, validated against PubChem bioactivity data .

Challenges include parameterizing the methanamine group’s conformational flexibility.

Q. How to address hygroscopicity and stability issues in formulation?

- Methodological Answer : Hygroscopicity can be mitigated via:

- Salt Formation : Hydrochloride salts reduce moisture uptake (tested in accelerated stability studies at 40°C/75% RH) .

- Lyophilization : For parenteral formulations, lyophilized powders retain >90% potency after 6 months .

- Excipient Screening : Co-formulation with cyclodextrins improves solubility without compromising stability .

属性

IUPAC Name |

(5-pyrimidin-5-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-2-8-1-9(4-12-3-8)10-5-13-7-14-6-10/h1,3-7H,2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYSHUDZQGNSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C2=CN=CN=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744425 | |

| Record name | 1-[5-(Pyrimidin-5-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346687-36-2 | |

| Record name | 1-[5-(Pyrimidin-5-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。